Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

Description

Contextualization of Nonylphenols (NPs) within Organic Chemistry and Environmental Science

Nonylphenols (NPs) are a group of organic compounds classified as alkylphenols, which consist of a phenol (B47542) ring with a nine-carbon alkyl tail. wikipedia.org First produced in the 1940s, NPs are considered high production volume chemicals. toxicslink.org Industrially, they are synthesized through the acid-catalyzed alkylation of phenol with a mixture of nonenes, resulting in a complex combination of various nonylphenol isomers. wikipedia.org

These compounds serve as precursors for the production of nonylphenol ethoxylates (NPEOs), which are non-ionic surfactants widely used in a variety of industrial and consumer products. wikipedia.orgchemicalbook.com Applications of nonylphenols and their derivatives include their use in manufacturing antioxidants, additives for lubricating oils, detergents for laundry and dishes, emulsifiers, and solubilizers. wikipedia.orgfda.gov.tw They have also been utilized in paints, pesticides, personal care products, plastics, and as stabilizers for polymers like PVC. wikipedia.org

From an environmental perspective, nonylphenols have garnered significant attention due to their prevalence and persistence in aquatic environments. toxicslink.orgepa.gov They primarily enter the environment through wastewater treatment systems, as they are degradation products of NPEOs found in detergents and other products. fda.gov.twnih.gov The lipophilic nature of NPs contributes to their bioaccumulation in aquatic organisms and their potential for biomagnification in the food chain. elchemy.commdpi.com Furthermore, nonylphenols are recognized as endocrine-disrupting chemicals, capable of mimicking the hormone estrogen, which has led to their regulation and restricted use in many regions, including the European Union and Canada. fda.gov.twoup.com

The Significance of Isomerism in Branched Nonylphenols

Isomerism plays a crucial role in the chemical and biological properties of nonylphenols. The nonyl group can be a straight chain or, more commonly, a branched structure. It can attach to the phenol ring at different positions, primarily the para (4-) and ortho (2-) positions. wikipedia.org The industrial synthesis of nonylphenol results in a complex mixture of over 100 isomers, with the para-substituted isomers making up about 90% of the commercial product. toxicslink.orgresearchgate.net Theoretically, there are 211 constitutional isomers of p-nonylphenol, and this number increases to 550 when considering enantiomers. wikipedia.org

The specific structure of the branched alkyl chain significantly influences the properties of the nonylphenol isomer. Research has demonstrated that the estrogenic activity and the rate of biodegradation of nonylphenols are heavily dependent on the branching of the nonyl sidechain. wikipedia.orgacs.org For instance, isomers with more complex branching near the phenol ring tend to be more persistent in the environment. acs.org Studies have shown that different isomers exhibit varying degrees of estrogenic potency. nih.gov This isomer-specific behavior underscores the importance of analyzing individual isomers to accurately assess the environmental risk and toxicological effects of technical nonylphenol mixtures. nih.gov The degradation rates of nonylphenol isomers in soil and aquatic environments also differ, with linear isomers generally degrading more rapidly than branched ones. mdpi.com

Specific Focus: Phenol, 4-(1,3-dimethyl-1-propylbutyl)- as a Representative Branched Nonylphenol Isomer

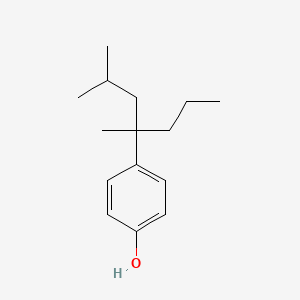

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is a specific isomer of branched nonylphenol. Its chemical structure consists of a phenol ring substituted at the fourth position with a complex nine-carbon alkyl chain: 1,3-dimethyl-1-propylbutyl.

This particular isomer is one of the many that constitute technical nonylphenol mixtures. The structure of the alkyl group, with its multiple branching points, is a key determinant of its chemical and physical properties. Research into the degradation of technical nonylphenol by certain bacteria has identified isomers with bulky substitutions at the α-carbon of the alkyl chain as being particularly resistant to breakdown. acs.org Specifically, diastereomers of 4-(1,2-dimethyl-1-propylbutyl)phenols were found to be among the most recalcitrant isomers. acs.org While this is a closely related structure, it highlights how the specific arrangement of methyl and propyl groups on the butyl chain, as seen in Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, influences its environmental fate.

Table 1: Chemical Identification of Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Identifier | Value |

| Chemical Name | Phenol, 4-(1,3-dimethyl-1-propylbutyl)- |

| CAS Number | 142731-65-5 sinfoobiotech.com |

| Molecular Formula | C15H24O sinfoobiotech.com |

| Molecular Weight | 220.35 g/mol sinfoobiotech.com |

| IUPAC Name | 4-(1,3-dimethyl-1-propylbutyl)phenol ncats.io |

Properties

IUPAC Name |

4-(2,4-dimethylheptan-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-10-15(4,11-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEAMCHVFKIIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(C)C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339669 | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142731-65-5 | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-DIMETHYL-1-PROPYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7L7190Y06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for Branched Nonylphenols and Phenol, 4 1,3 Dimethyl 1 Propylbutyl

Historical Overview of Nonylphenol Synthesis Methodologies

The industrial production of nonylphenols has historically been dominated by the acid-catalyzed alkylation of phenol (B47542) with nonene. researchgate.netelchemy.comresearchgate.net This process, a variation of the Friedel-Crafts alkylation, typically employs a mixture of nonene isomers, which are themselves derived from the oligomerization of propene. elchemy.comwhiterose.ac.uk The reaction is highly exothermic and reversible. researchgate.net The use of strong acid catalysts, such as sulfuric acid or aluminum chloride, promotes the electrophilic attack of the carbocations generated from nonene onto the electron-rich phenol ring. researchgate.netnih.gov

Due to the nature of the nonene feedstock, which is a complex mixture of branched olefins, the resulting technical nonylphenol is a highly intricate mixture of isomers, with the alkyl group attached at various positions on the phenol ring, although para-substitution is generally favored. researchgate.net The composition of this isomeric mixture can vary significantly between different commercial products.

Targeted Synthesis of Specific Branched Isomers

The synthesis of specific, structurally defined nonylphenol isomers like Phenol, 4-(1,3-dimethyl-1-propylbutyl)- necessitates more controlled and selective synthetic approaches than the traditional industrial methods. Such targeted syntheses are crucial for studying the structure-activity relationships of individual isomers.

Regioselective and Stereoselective Synthesis Approaches

Regioselective Synthesis:

Achieving regioselectivity, particularly exclusive para-alkylation, is a key challenge in nonylphenol synthesis. One effective strategy for synthesizing para-substituted nonylphenols involves a multi-step approach. For instance, nonylphenols with a quaternary alpha-carbon have been synthesized through the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene) with tertiary nonyl bromides, followed by demethylation. researchgate.net The methoxy (B1213986) group in anisole directs the incoming alkyl group to the para position, and its subsequent removal yields the desired 4-nonylphenol (B119669) isomer.

Another approach to control regioselectivity is through the use of specific catalysts and reaction conditions. For example, in the alkylation of phenols, the choice of catalyst can influence the ratio of ortho to para isomers. nih.gov

For the synthesis of a specific isomer like Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, a plausible regioselective route would involve the preparation of the corresponding branched nonene or nonyl alcohol/halide and its subsequent reaction with phenol under conditions that favor para-substitution. A Grignard-based synthesis is a powerful tool for creating specific carbon skeletons. For example, tertiary nonanols can be synthesized via a Grignard reaction, and these can then be coupled with phenol through a Friedel-Crafts alkylation to yield the corresponding para-nonylphenols. rsc.org

Stereoselective Synthesis:

The synthesis of a specific stereoisomer of a branched nonylphenol like Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, which contains a chiral center, requires stereoselective methods. While the literature on the stereoselective synthesis of this specific compound is not abundant, general principles of asymmetric synthesis can be applied.

One approach involves the use of chiral catalysts to control the stereochemical outcome of the alkylation reaction. nih.gov For instance, chiral Lewis acids or Brønsted acids can be employed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govacs.org Another strategy could involve the use of a chiral auxiliary attached to either the phenol or the alkylating agent, which would direct the reaction to proceed in a stereoselective manner. After the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.

Catalytic Systems for Alkylation Reactions in Phenol Derivatization

A variety of catalytic systems have been investigated for the alkylation of phenols to improve selectivity and efficiency.

Homogeneous Catalysts: Traditional Friedel-Crafts catalysts like AlCl₃ and H₂SO₄ are effective but suffer from issues such as corrosivity, difficulty in separation from the product mixture, and the generation of hazardous waste. nih.govnih.gov

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively studied. These include:

Zeolites: These microporous aluminosilicates offer shape selectivity, which can influence the regioselectivity of the alkylation reaction. researchgate.net However, their small pore sizes can sometimes limit the reaction with bulky branched olefins.

Supported Metal Oxides: Catalysts such as zirconia-based oxides have shown activity in phenol alkylation, with Lewis acidic centers playing a significant role. researchgate.net

Ion-exchange Resins: These polymeric materials containing acidic functional groups can also catalyze phenol alkylation.

Ionic Liquids: More recently, ionic liquids have emerged as "green" catalysts for phenol alkylation. researchgate.netnih.gov They are non-volatile, can be easily separated from the reaction products, and are often recyclable. nih.gov Both Brønsted acidic and Lewis acidic ionic liquids have been shown to be effective catalysts for the alkylation of phenol. nih.gov For instance, a maximum phenol conversion of 93% has been achieved using a heteropolyanion-based ionic liquid as a catalyst for the alkylation of phenol with tert-butyl alcohol. nih.gov

Characterization of Synthetic Intermediates and Products

The characterization of the complex mixtures of isomers produced in nonylphenol synthesis, as well as the confirmation of the structure of a single, targeted isomer like Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, relies on a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the individual isomers in a mixture. rsc.org The retention time in the gas chromatogram provides information about the boiling point and structure of the isomer, while the mass spectrum gives the molecular weight and fragmentation pattern, which helps in elucidating the structure of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the unambiguous structure determination of a synthesized isomer. rsc.org NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise mapping of the branched alkyl chain and its point of attachment to the phenol ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the phenolic hydroxyl group and to distinguish between ortho- and para-substituted isomers based on the pattern of out-of-plane C-H bending vibrations in the fingerprint region.

The following table summarizes some of the computed and experimental properties of Phenol, 4-(1,3-dimethyl-1-propylbutyl)-. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | 4-(1,3-dimethyl-1-propylbutyl)phenol |

| CAS Number | 866790-13-8 |

| Kovats Retention Index | 1760 |

Green Chemistry Principles in Nonylphenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nonylphenols to minimize their environmental impact. Key areas of focus include:

Use of Greener Catalysts: The replacement of corrosive and hazardous homogeneous acid catalysts with recyclable solid acid catalysts like zeolites and, more recently, ionic liquids is a significant step towards a greener synthesis. whiterose.ac.ukresearchgate.netnih.gov Ionic liquids, in particular, offer advantages in terms of reduced waste and potential for reuse. youtube.com

Alternative Reaction Media: The use of environmentally benign solvents is another important aspect. Supercritical water has been investigated as a non-catalytic medium for phenol alkylation, where the regioselectivity can be controlled by manipulating the water density. rsc.org This approach eliminates the need for both a catalyst and an organic solvent.

Atom Economy: Designing synthetic routes with high atom economy is a core principle of green chemistry. primescholars.comjocpr.com This involves maximizing the incorporation of atoms from the reactants into the final product. For example, addition reactions, such as the direct alkylation of phenol with nonene, are inherently more atom-economical than substitution reactions that generate byproducts. Comparing different synthetic pathways for their atom economy can guide the selection of a greener route. researchgate.netnumberanalytics.comnih.gov

Renewable Feedstocks: While traditionally derived from petroleum feedstocks, there is growing interest in producing alkylphenols from renewable resources such as lignin, a biopolymer found in plants. nih.govacs.org This would represent a major advance in the sustainable production of these compounds.

By integrating these green chemistry principles, the synthesis of branched nonylphenols, including specific isomers like Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, can be made more environmentally sustainable.

Advanced Spectroscopic and Chromatographic Characterization of Phenol, 4 1,3 Dimethyl 1 Propylbutyl and Its Isomers

Gas Chromatography (GC) Methodologies for Isomer Separation

Gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile compounds like alkylphenols. The separation of the complex mixture of isomers of "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-" requires high-resolution chromatographic techniques.

High-Resolution Capillary Column GC Techniques

High-resolution gas chromatography, utilizing long capillary columns, is essential for the effective separation of the structurally similar isomers of "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-". The choice of the stationary phase and the column dimensions are critical parameters that dictate the separation efficiency.

Table 1: Illustrative GC Parameters for Alkylphenol Isomer Analysis (based on related compounds)

| Parameter | Value |

| Column | 100 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 5 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

For exceptionally complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. This technique employs two columns with different stationary phases, providing orthogonal separation mechanisms. The effluent from the first column is trapped, focused, and then injected into the second, shorter column for a rapid separation.

The application of GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) has been shown to be highly effective for the analysis of complex mixtures like petroleum products and environmental samples containing various alkylphenols. mosh-moah.de The resulting two-dimensional chromatogram provides a structured map of the sample components, with isomers often aligning in distinct patterns. mosh-moah.de This enhanced resolution is critical for distinguishing between the numerous branched isomers of "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-" that may co-elute in a one-dimensional GC system. While specific GCxGC data for this particular compound is scarce, the methodology's success with other complex alkylphenol mixtures underscores its potential. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and identification of "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-" and its isomers.

Electron Ionization (EI) Mass Spectrometry Fragmentation Analysis

In Electron Ionization (EI) mass spectrometry, the analyte molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For alkylphenols, the fragmentation is heavily influenced by the structure of the alkyl side chain. whitman.edu

The mass spectrum of an alkylphenol typically shows a molecular ion peak (M+•) and several characteristic fragment ions. libretexts.org A common fragmentation pathway for p-alkylphenols is the benzylic cleavage, which results in the formation of a stable benzylic cation. For "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-", with a molecular weight of 220.38 g/mol , the molecular ion would appear at m/z 220. The fragmentation pattern would be expected to show significant ions resulting from the cleavage of the bonds on the branched alkyl chain. The relative abundance of these fragment ions can help in differentiating between isomers. For instance, the loss of different alkyl radicals from the branching point will lead to fragment ions of different masses, providing clues to the substitution pattern on the alpha-carbon of the alkyl chain. nih.gov

Table 2: Predicted Key EI-MS Fragment Ions for Isomers of Phenol (B47542), 4-(1,3-dimethyl-1-propylbutyl)-

| m/z | Proposed Fragment Identity | Significance |

| 220 | Molecular Ion [M]+• | Confirms molecular weight |

| 205 | [M - CH3]+ | Loss of a methyl group |

| 177 | [M - C3H7]+ | Loss of a propyl group |

| 163 | [M - C4H9]+ | Loss of a butyl group |

| 135 | [M - C6H13]+ | Benzylic cleavage |

Note: The relative intensities of these fragments will vary depending on the specific isomeric structure.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between isomers that may produce similar full-scan mass spectra. In a typical GC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and then subjected to collision-induced dissociation (CID) to generate a set of product ions. The resulting product ion spectrum is highly specific to the structure of the precursor ion.

For alkylphenol isomers, selecting a common fragment ion, such as the one resulting from benzylic cleavage, and analyzing its fragmentation can reveal subtle structural differences. researchgate.net Studies on nonylphenol isomers have successfully used this approach to distinguish between isomers with different branching patterns in the alkyl chain. researchgate.net By applying this to "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-", one could select the m/z 220 precursor ion and analyze its fragmentation to differentiate between isomers based on the unique product ions formed.

Table 3: Hypothetical GC-MS/MS Transitions for Isomer Differentiation

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Potential Isomer Differentiated |

| 220 | 135 | 107 | Isomer A |

| 220 | 163 | 135 | Isomer B |

| 220 | 177 | 149 | Isomer C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is particularly useful for confirming the identity of "Phenol, 4-(1,3-dimethyl-1-propylbutyl)-" and distinguishing it from other compounds that may have the same nominal mass.

For a compound with the chemical formula C15H24O, the theoretical exact mass can be calculated. An HRMS instrument can measure the mass of the molecular ion with very high precision (typically to within a few parts per million), allowing for the unambiguous confirmation of its elemental formula. This is a critical step in the identification process, especially when dealing with unknown compounds in complex matrices.

Table 4: Accurate Mass Data for Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Parameter | Value |

| Chemical Formula | C15H24O |

| Theoretical Exact Mass | 220.18272 u |

| Required Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structures. For complex molecules like Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, with its numerous aliphatic protons and carbons, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic structure surrounding a nucleus.

In the case of Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol ring, the phenolic hydroxyl proton, and a complex set of overlapping signals for the protons of the branched alkyl chain. Similarly, the ¹³C NMR spectrum will display signals for the aromatic carbons and the aliphatic carbons of the side chain.

Due to the absence of publicly available experimental spectra for this specific isomer, predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on established NMR prediction algorithms and comparison with data from structurally related alkylphenols. wpmucdn.comnih.govresearchgate.netresearchgate.netmdpi.comnrel.govualberta.cachemrxiv.org The accuracy of such predictions has been significantly enhanced by machine learning and DFT calculations. wpmucdn.comnih.govresearchgate.netnrel.govchemrxiv.orgmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shift Data for Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 | - | ~154.0 | - |

| C2, C6 | ~7.10 | ~128.0 | d |

| C3, C5 | ~6.80 | ~115.0 | d |

| C4 | - | ~140.0 | - |

| C1' | - | ~45.0 | - |

| C1'-CH₃ | ~1.25 | ~28.0 | s |

| C2' (propyl) | ~1.60 | ~40.0 | t |

| C3' (propyl) | ~0.90 | ~14.0 | t |

| C1'' (butyl) | ~1.50 | ~48.0 | m |

| C2'' (butyl) | ~1.10 | ~25.0 | m |

| C3''-CH₃ | ~0.85 | ~22.0 | d |

| OH | ~4.5-5.5 | - | s (broad) |

Disclaimer: The chemical shifts are predicted values and may vary from experimental results. The actual multiplicity of signals in the alkyl chain would be complex due to diastereotopicity.

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei. wpmucdn.comcornell.eduscience.govresearchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH and ³JHH). wpmucdn.comscience.gov For Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, COSY would be instrumental in tracing the proton-proton connectivities within the propyl and butyl chains of the alkyl substituent, as well as the coupling between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D experiment that correlates protons with their directly attached carbons (¹JCH). wpmucdn.comcornell.eduscience.gov This technique is invaluable for assigning carbon signals based on their known proton assignments. For the target molecule, each protonated carbon would show a cross-peak in the HSQC spectrum, definitively linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). wpmucdn.comcornell.eduscience.gov This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different structural fragments. For instance, HMBC would show correlations from the methyl protons (C1'-CH₃) to the quaternary carbon C1' and the aromatic carbon C4, thus establishing the connection of the alkyl side chain to the phenol ring.

Expected 2D NMR Correlations for Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Technique | Expected Key Correlations |

|---|---|

| COSY | Correlations between adjacent protons in the propyl and butyl chains. Correlation between H2/H6 and H3/H5 on the aromatic ring. |

| HSQC | Direct one-bond correlation for every C-H pair in the molecule. |

| HMBC | Correlations from C1'-CH₃ protons to C1', C4, and C2' (propyl). Correlations from aromatic protons (H2/H6) to C1, C3/C5, and C4. Correlations from the phenolic OH proton to C1 and C2/C6. |

Integration of Multi-Omic Analytical Platforms for Complex Mixture Analysis

In environmental and biological contexts, Phenol, 4-(1,3-dimethyl-1-propylbutyl)- rarely exists in isolation but is typically part of a complex mixture of isomers and other related compounds. dphen1.comresearchgate.net Analyzing such mixtures requires a more holistic approach. The integration of multiple "omic" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for this purpose. nih.govmdpi.comresearchgate.netnih.govmdpi.com

NMR spectroscopy is a cornerstone of metabolomics, capable of identifying and quantifying a wide range of small molecules in a sample simultaneously. cornell.eduresearchgate.net When combined with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound analysis, a more comprehensive chemical fingerprint of the mixture can be obtained. dphen1.comnih.govthermofisher.com

A multi-omic strategy for analyzing a sample containing the target compound might involve:

Metabolomics (NMR and GC-MS): To identify and quantify Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, its isomers (e.g., 4-tert-octylphenol), and other co-occurring metabolites. This provides a detailed chemical inventory of the sample. researchgate.netresearchgate.net

Transcriptomics and Proteomics: To assess the biological impact of the chemical mixture on an organism or ecosystem by measuring changes in gene expression and protein levels.

Bioinformatics and Statistical Analysis: To integrate the data from different omic layers, identify correlations between chemical profiles and biological responses, and elucidate pathways affected by the alkylphenol mixture. nih.govnih.gov

This integrated approach moves beyond simple structural identification to provide a functional understanding of the effects of complex alkylphenol mixtures in their relevant environments.

Computational Chemistry and Theoretical Studies of Phenol, 4 1,3 Dimethyl 1 Propylbutyl

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. For a molecule with the complexity of Phenol (B47542), 4-(1,3-dimethyl-1-propylbutyl)-, these methods are invaluable for elucidating its preferred shapes and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for medium-to-large organic molecules. DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and thermodynamic properties.

For Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, a typical DFT study would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory has proven effective for accurately predicting the structures of substituted phenols. nih.gov The optimization process seeks the minimum energy structure on the potential energy surface, providing key geometric parameters.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenolic) | 1.365 Å |

| O-H (Phenolic) | 0.963 Å | |

| C-C (Aromatic) | 1.395 - 1.405 Å | |

| C(aromatic)-C(alkyl) | 1.520 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (Aromatic) | 119.8° - 120.2° | |

| C(aromatic)-C(alkyl)-C | 112.5° | |

| Dihedral Angle | H-O-C-C | ~180° (anti) or ~0° (syn) |

Note: These are illustrative values based on typical DFT results for p-alkylphenols. The actual values would depend on the specific conformer.

DFT calculations also provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For alkylphenols, the electron-donating nature of the alkyl group typically raises the HOMO energy compared to unsubstituted phenol, which can influence its reactivity.

The 4-(1,3-dimethyl-1-propylbutyl)- substituent is a large, flexible alkyl chain with two chiral centers, leading to a complex potential energy surface with numerous possible conformers and stereoisomers (diastereomers and enantiomers).

A thorough conformational analysis is crucial for understanding the molecule's behavior. This is typically performed by systematically rotating the dihedral angles of the rotatable bonds in the alkyl chain and calculating the corresponding energy using DFT. This process, known as a potential energy surface (PES) scan, helps identify the low-energy, stable conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, van der Waals interactions, and weak intramolecular forces like hyperconjugation. Studies on simpler p-alkyl phenols have shown that interactions between the alkyl group and the hydroxyl group can lead to distinct syn and anti orientations, further diversifying the conformational landscape.

Table 2: Hypothetical Relative Energies of Stable Conformers of Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Conformer | Description of Alkyl Chain Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | Extended chain, anti-orientation to OH | 0.00 | 45.5 |

| B | Gauche interaction at C1-C2 bond | +0.55 | 20.1 |

| C | Extended chain, syn-orientation to OH | +0.70 | 15.3 |

| D | Folded chain conformation | +1.50 | 5.1 |

Note: This table is illustrative. A full analysis would involve many more conformers. The relative energies dictate the population of each conformer at a given temperature.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and structural validation of complex molecules and their isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ruc.dk By calculating the magnetic shielding tensors for each nucleus in a DFT-optimized structure, one can obtain theoretical chemical shifts that can be compared with experimental data.

For Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, with its numerous non-equivalent protons and carbons, a simulated spectrum is invaluable. Different conformers can exhibit slightly different chemical shifts, and the predicted spectrum is often a Boltzmann-averaged spectrum over the most stable conformers. This computational approach is particularly useful for distinguishing between the various possible isomers of complex branched alkylphenols. sigmaaldrich.comtandfonline.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Plausible Conformer

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| OH | 4.5 - 5.5 | C-OH | 154.0 |

| Aromatic CH (ortho to OH) | 6.7 - 6.8 | C-C(alkyl) | 135.0 |

| Aromatic CH (meta to OH) | 7.0 - 7.1 | Aromatic CH (ortho to OH) | 115.5 |

| Alkyl CH (benzylic) | 2.5 - 2.7 | Aromatic CH (meta to OH) | 129.0 |

| Other Alkyl CH/CH₂/CH₃ | 0.8 - 1.6 | Benzylic C | 45.0 |

| Other Alkyl C | 15.0 - 40.0 |

Note: Values are illustrative and referenced against known shifts for p-alkylphenols and branched alkanes.

While not a quantum chemical method in the same vein, the prediction of mass spectrometry (MS) fragmentation patterns can be guided by computational analysis of bond dissociation energies. For alkylphenols, characteristic fragmentation involves cleavage of the alkyl chain, particularly at the benzylic position, which is computationally predictable.

Theoretical vibrational analysis using DFT is a standard procedure for interpreting and assigning experimental Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to specific molecular motions, such as bond stretches, bends, and torsions.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. okstate.edu The predicted spectra for Phenol, 4-(1,3-dimethyl-1-propylbutyl)- would show characteristic bands for the O-H stretch, aromatic C-H and C=C stretches, and various aliphatic C-H stretching and bending modes. acs.orgmdpi.com

Table 4: Predicted Key Vibrational Frequencies (Scaled, cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Phenolic OH | 3650 - 3400 | Strong, Broad |

| C-H Stretch (Aromatic) | Aromatic C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2960 - 2850 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1610, 1500 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1230 | Strong |

| C-H Bend (Alkyl) | Alkyl CH₂/CH₃ | 1470 - 1370 | Medium |

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, an MD simulation would typically be performed in a solvent box (e.g., water or an organic solvent) to mimic solution conditions. The simulation would reveal how the flexible alkyl chain explores different conformations in real-time. Key analyses from an MD trajectory include:

Conformational Transitions: Observing the transitions between different low-energy states identified by DFT.

Root-Mean-Square Deviation (RMSD): Calculating the RMSD of the atomic positions over time to assess the structural stability of a particular starting conformation. A stable conformation will exhibit low RMSD fluctuations.

Solvent Effects: Understanding how interactions with solvent molecules influence the conformational preferences of the phenol derivative.

MD simulations provide a bridge between the static, minimum-energy structures from quantum chemistry and the dynamic, ensemble-averaged behavior of molecules in a realistic environment.

Table 5: Illustrative RMSD Data from a Hypothetical MD Simulation

| Simulation Time (ps) | RMSD of Conformer A (Å) | RMSD of Conformer D (Å) |

| 0 | 0.00 | 0.00 |

| 100 | 0.85 | 1.50 |

| 200 | 0.90 | 2.10 |

| 500 | 0.88 | 2.55 (transitioning) |

| 1000 | 0.95 | 2.90 (unfolded) |

Note: This data illustrates how a stable conformer (A) maintains its structure (low RMSD), while a less stable one (D) might unfold over time (high RMSD).

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for Phenol, 4-(1,3-dimethyl-1-propylbutyl)- utilizes computational methods to correlate its molecular structure with its chemical reactivity. A key aspect of these studies is the prediction of physicochemical properties that are otherwise challenging to determine experimentally.

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict properties such as the acid dissociation constant (pKa), which is a fundamental determinant of the compound's behavior in different chemical environments. xray.cz For substituted phenols, partial atomic charges have proven to be successful descriptors for pKa prediction using QSPR models. xray.cz The bulky 4-(1,3-dimethyl-1-propylbutyl)- substituent, being an electron-donating group, is expected to increase the electron density on the phenoxide oxygen upon deprotonation, thereby influencing the pKa value.

Computational approaches, such as Density Functional Theory (DFT), are instrumental in calculating a variety of quantum chemical descriptors that inform SRR models. semanticscholar.org These descriptors include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. The large alkyl group in Phenol, 4-(1,3-dimethyl-1-propylbutyl)- introduces steric hindrance around the phenolic ring, which can also be quantified through computational modeling and correlated with reaction rates.

A hypothetical QSPR model for predicting the pKa of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- might incorporate the following parameters:

| Descriptor | Calculated Value (Hypothetical) | Influence on Reactivity |

|---|---|---|

| Charge on Phenolic Oxygen | -0.650 e | Higher negative charge correlates with increased basicity of the phenoxide ion, leading to a higher pKa. |

| HOMO Energy | -5.8 eV | Higher HOMO energy suggests greater ease of donating an electron, indicating higher reactivity towards electrophiles. |

| LUMO Energy | 1.2 eV | A higher LUMO energy suggests a lower affinity for accepting an electron. |

| Steric Hindrance Parameter | 15.2 ų | Increased steric bulk can hinder the approach of reactants to the phenolic hydroxyl group, slowing down reaction rates. |

Theoretical Basis for Intermolecular Interactions

The intermolecular interactions of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- are governed by a combination of forces, the nature and strength of which can be elucidated through theoretical calculations. The presence of a hydroxyl group allows for hydrogen bonding, while the aromatic ring and the large alkyl substituent contribute to van der Waals forces and hydrophobic interactions.

Molecular dynamics (MD) simulations can be used to study the behavior of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- in various solvents and its interaction with other molecules at a microscopic level. researchgate.net These simulations can reveal how the bulky alkyl group influences the solvation shell and the orientation of the molecule when interacting with other species. For instance, in aqueous solution, the hydrophobic alkyl chain will likely drive the molecule to aggregate or partition into non-polar environments.

The interaction energy between Phenol, 4-(1,3-dimethyl-1-propylbutyl)- and another molecule can be decomposed into electrostatic, dispersion, and repulsion components using quantum chemical calculations. This provides a detailed understanding of the dominant forces at play. For example, the interaction with a polar molecule would have a significant electrostatic component due to the polarity of the hydroxyl group. Conversely, interactions with non-polar molecules would be dominated by dispersion forces arising from the large, polarizable alkyl group.

A summary of the theoretical basis for the intermolecular interactions of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is presented in the table below:

| Interaction Type | Contributing Molecular Feature | Theoretical Modeling Approach | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group | Quantum Mechanics (QM), Molecular Mechanics (MM) | Primary interaction for self-association and with other polar, protic molecules. |

| π-π Stacking | Phenolic ring | QM, MD simulations | Interaction with other aromatic systems. |

| Hydrophobic Interactions | 4-(1,3-dimethyl-1-propylbutyl)- group | MD simulations, Solvation models | Drives aggregation in polar solvents and interaction with non-polar entities. |

| Van der Waals Forces | Entire molecule | QM, MM | Ubiquitous, non-specific attractive and repulsive forces. |

Environmental Fate and Transformation Pathways of Phenol, 4 1,3 Dimethyl 1 Propylbutyl

Occurrence and Distribution in Environmental Compartments

Nonylphenols are widely detected in various environmental matrices globally. nih.govmdpi.com Their presence is a direct consequence of anthropogenic activities, as they are not known to be naturally produced. mdpi.com The physicochemical properties of nonylphenols, such as low water solubility and a high octanol-water partition coefficient (log Kow between 3.8 and 4.8), cause them to adsorb to organic matter and accumulate in solid matrices like sediment and sludge. nih.govnih.gov

Nonylphenols are frequently found in aquatic ecosystems, including surface waters, sediments, and sewage sludge. nih.gov Concentrations in surface waters can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govresearchgate.net For instance, a reconnaissance of U.S. streams found nonylphenol in approximately 30% of water samples at concentrations between 0.20 to 0.64 µg/L. epa.gov In Sri Lankan waters, the total concentration of 13 NP isomers was found to be in the range of 90 to 1835 ng/L. researchgate.net

The application of sewage sludge (biosolids) to agricultural land is a significant pathway for the introduction of nonylphenols into terrestrial environments. mdpi.com Upon entering the soil, NP is subject to processes such as sorption, biodegradation, and leaching. nih.gov Its strong tendency to adsorb to soil organic matter limits its mobility and leaching potential into groundwater. nih.govitrcweb.org Studies have shown that NP concentrations tend to decrease sharply with increasing soil depth. nih.gov The persistence of nonylphenol isomers in soil is highly variable and structure-dependent. nih.govmdpi.com

Biodegradation Mechanisms and Microbial Transformation

Biodegradation is a primary mechanism for the removal of nonylphenols from the environment. nih.gov The process is highly influenced by environmental conditions and, most importantly, by the chemical structure of the specific nonylphenol isomer. researchgate.netnih.gov

Nonylphenols undergo biodegradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the pathways and rates differ significantly. nih.govresearchgate.net

Aerobic degradation is generally more efficient for nonylphenols. nih.gov Many bacteria degrade phenols aerobically by first hydroxylating the aromatic ring to form a catechol, which is then cleaved via either the ortho- or meta-pathway, eventually leading to intermediates of the tricarboxylic acid cycle. nih.gov For branched nonylphenols, a key initial step is ipso-hydroxylation, where the alkyl-substituted carbon on the phenol (B47542) ring is hydroxylated. asm.orgresearchgate.net This leads to the formation of a 4-hydroxy-4-nonyl-cyclohexadienone intermediate, from which the alkyl chain can be cleaved. asm.orgresearchgate.net

Anaerobic degradation of nonylphenols is substantially slower than aerobic degradation, with half-lives ranging from 23.9 to 69.3 days in sludge. mdpi.com Under anaerobic conditions, such as those in deeper sediment layers or stabilized sewage sludge, the precursor compounds, nonylphenol ethoxylates, are often transformed into nonylphenol, leading to an accumulation of these more persistent and estrogenic metabolites. epa.govscilit.com Anaerobic degradation of linear NP has been observed under sulfate-reducing, nitrate-reducing, and methanogenic conditions. nih.gov However, the anaerobic biodegradation of branched NP isomers by bacteria has not been observed. nih.gov

The biodegradation of nonylphenol is highly isomer-specific. nih.gov The structure of the nine-carbon alkyl chain, particularly the degree of branching at the alpha-carbon (the carbon atom attached directly to the phenol ring), is a critical factor determining the degradation rate. researchgate.netnih.govescholarship.org

Generally, isomers with more complex branching at the α-carbon are more resistant to degradation. nih.gov Studies have shown that isomers with a quaternary α-carbon (e.g., α,α-dimethyl substituted) are often more recalcitrant than those with a secondary (α-hydrogen) or tertiary α-carbon. researchgate.netnih.gov For example, a study on the degradation of NP isomers in an oxic soil found that the half-life varied significantly among isomers, with more heavily branched structures showing greater persistence. nih.govacs.org This isomer-specific degradation can lead to a shift in the composition of NP mixtures in the environment, potentially increasing the relative concentration of the more persistent and often more estrogenic isomers. nih.gov

Table 1: Isomer-Specific Degradation Half-Lives of 4-Nonylphenol (B119669) (4-NP) in Oxic Soil This table presents data on the degradation of various 4-NP isomers, illustrating the impact of the alkyl chain structure on persistence. The specific isomer Phenol, 4-(1,3-dimethyl-1-propylbutyl)- has a tertiary α-carbon.

| Nonylphenol Isomer | Alkyl Chain Structure (α-carbon substitution) | Half-Life (days) | Reference |

|---|---|---|---|

| 4-NP(1) (linear) | Primary (α-CH2) | 1.4 | nih.govacs.org |

| 4-NP(38) | Secondary | 2.1 | nih.govacs.org |

| 4-NP(65) | Tertiary | 5.8 | nih.govacs.org |

| 4-NP(112) | Tertiary | 8.4 | nih.govacs.org |

| 4-NP(111) | Tertiary | 10.3 | nih.govacs.org |

Table 2: Degradation of Nonylphenol Isomers by Sphingobium xenophagum Bayram This table shows the differential degradation of five nonylphenol isomers when incubated as a mixture with the bacterium S. xenophaga Bayram for 24 days. It highlights that isomers with more highly branched substituents (quaternary α-carbon) were degraded more completely.

| Nonylphenol Isomer | α-Carbon Type | Amount Degraded (%) | Reference |

|---|---|---|---|

| 4-(1,1,2,4-tetramethylpentyl)phenol | Quaternary | ~60% | nih.gov |

| 4-(1-ethyl-1,4-dimethylpentyl)phenol | Quaternary | ~50% | nih.gov |

| 4-(1,1-dimethylheptyl)phenol | Quaternary | ~40% | nih.gov |

| 4-(1-methyloctyl)phenol | Secondary | 20% | nih.gov |

| 4-n-nonylphenol | Primary | 10% | nih.gov |

A variety of microorganisms, including bacteria and fungi, are capable of degrading phenolic compounds. mdpi.com For the degradation of the highly branched and persistent isomers of nonylphenol, specific bacterial strains have been identified as key players.

Sphingobium xenophagum (formerly Sphingomonas xenophaga) strain Bayram, which was isolated from activated sludge, is particularly notable for its ability to degrade nonylphenol isomers with quaternary α-carbons. nih.govnih.gov This bacterium can utilize some of these highly branched isomers as a sole source of carbon and energy. nih.govresearchgate.net The degradation mechanism employed by S. xenophagum for these complex isomers is initiated by ipso-hydroxylation. asm.orgresearchgate.net In this pathway, the bacterium introduces a hydroxyl group from molecular oxygen to the carbon atom on the phenol ring that is bonded to the alkyl chain. asm.org This leads to the cleavage of the C-C bond, releasing the nonyl side chain as a corresponding nonanol and the aromatic ring (as hydroquinone), which can then be further metabolized. researchgate.netresearchgate.net This specialized pathway enables the breakdown of structures that are resistant to degradation by many other microorganisms. semanticscholar.org Other bacteria that have been identified to degrade nonylphenol include species from the genera Pseudomonas, Stenotrophomonas, and Bacillus. mdpi.comnih.gov

Metabolite Identification and Pathway Elucidation

The transformation of octylphenol (B599344) isomers in the environment leads to the formation of various intermediate compounds, or metabolites. The identification of these metabolites is key to understanding the degradation pathways. Studies on related octylphenol isomers have identified several products resulting from both biotic and abiotic degradation.

During the chemical oxidation of 4-tert-octylphenol (B29142) (4-t-OP) by manganese dioxide, multiple reaction products have been identified. nih.gov These include hydroquinone, various hydroxylated products, as well as dimers and trimers formed through polymerization of the initial radical products. nih.gov Similarly, photooxidation studies have identified catechols as significant metabolites. For instance, 4-tert-octyl catechol has been proposed as a primary product of the photodegradation of 4-t-OP. nih.gov Another study investigating the photoinduced degradation of 4-octylphenol (B30498) (4-OP) also identified 4-(1,1,3,3-tetramethylbutyl)pyrocatechol (B72544) as a photoproduct. researchgate.net

These findings suggest that a primary degradation pathway involves the introduction of additional hydroxyl groups onto the phenol ring, followed by potential ring cleavage or polymerization.

Table 1: Identified Metabolites of 4-Octylphenol Isomers

| Parent Compound | Transformation Process | Identified Metabolites | Source(s) |

| 4-tert-Octylphenol (4-t-OP) | Chemical Oxidation (by MnO₂) | Hydroquinone, Hydroxylated products, Dimers, Trimers | nih.gov |

| 4-tert-Octylphenol (4-t-OP) | Photodegradation (with Fe(III)) | 4-tert-octyl catechol | nih.gov |

| 4-Octylphenol (4-OP) | Photoinduced Degradation (with Fe(III)) | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | researchgate.net |

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- in the environment. These processes are primarily driven by chemical and light energy.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from a light source, such as the sun. For octylphenol isomers, this process is highly dependent on environmental conditions. While some assessments suggest that direct photolysis is a negligible removal process for 4-tert-octylphenol in aquatic environments service.gov.uk, other studies show that it can be significantly enhanced by the presence of other substances.

Advanced oxidation processes (AOPs) involving photolysis have proven effective. For example, in the presence of ferric iron (Fe(III)) and under UV irradiation (365 nm), 4-t-OP in an aqueous solution was completely degraded within 45 minutes. nih.gov The degradation is primarily driven by hydroxyl radicals produced by the photo-activated iron complexes. nih.gov The efficiency of this process is influenced by factors such as pH and the initial concentrations of the compound and the iron catalyst. nih.gov Solar light can also induce this degradation, indicating its relevance in natural, sunlit waters. nih.gov

Table 2: Photodegradation of 4-tert-Octylphenol (4-t-OP) with Fe(III)

| Parameter | Condition / Value | Source(s) |

| Initial 4-t-OP Concentration | 2.4 x 10⁻⁵ M | nih.gov |

| Fe(III) Concentration | 1.2 x 10⁻³ M | nih.gov |

| UV Wavelength | 365 nm | nih.gov |

| Optimal pH | 3.5 | nih.gov |

| Time for Complete Degradation | 45 minutes | nih.gov |

| Mineralization (TOC removal) | ~70% after 50 hours | nih.gov |

Chemical oxidation by naturally occurring minerals is another critical abiotic pathway. Manganese oxides, which are abundant in soils and sediments, are potent oxidants of phenolic compounds. nih.gov Specifically, the δ-MnO₂ (delta-manganese dioxide) phase has been studied for its effectiveness in transforming octylphenol and nonylphenol.

In laboratory studies, δ-MnO₂ at a concentration of 100 mg/L and a pH of 5.5 transformed 84% of 4-tert-octylphenol within 90 minutes. nih.gov The reaction leads to a variety of products, including hydroxylated compounds and polymers (dimers and trimers), suggesting a degradation mechanism initiated by the formation of a phenoxyl radical. nih.gov This process is not just a laboratory phenomenon; experiments using natural manganese-containing soil have confirmed that soil-borne MnO₂ contributes to the removal of these compounds from the environment. nih.gov

However, the efficiency of this oxidation can be complex. The presence of dissolved oxygen can inhibit the degradation of phenol by δ-MnO₂. researchgate.netrsc.org This is because oxygen can re-oxidize the reduced manganese (Mn(II)) back to less reactive Mn(III) phases on the mineral surface, blocking the reactive sites needed for phenol oxidation. researchgate.netrsc.org

Sorption and Desorption Dynamics in Environmental Matrices

Sorption is the process by which a chemical adheres to solid particles, such as soil or sediment, while desorption is its release. These dynamics control the mobility and bioavailability of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- in the environment. Due to its chemical structure, which includes a hydrophobic alkyl chain and a polar phenol group, it has a moderate tendency to move from water and sorb to organic matter and particulate surfaces.

The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to sorb to organic carbon. For 4-tert-octylphenol, the log Kow is 4.12, which implies a moderate potential for bioaccumulation and sorption. service.gov.uk This is supported by observations that octylphenol can accumulate in river sediments. oecd.org

The primary factors influencing the sorption of phenols in soil and sediment are the organic carbon content and pH. researchgate.net Sorption is generally positively correlated with the organic carbon content of the sediment. researchgate.net Conversely, as pH increases above the pKa of the phenol group, the molecule becomes ionized (phenolate ion), increasing its water solubility and reducing its tendency to sorb to surfaces. mdpi.com The process can often be described by isotherm models like the Langmuir and Freundlich models, which relate the concentration of the chemical in the water to the amount adsorbed on the solid phase at equilibrium. mdpi.com

Environmental Persistence and Recalcitrance of Specific Isomers

Environmental persistence refers to the length of time a chemical remains in the environment before being broken down. Several lines of evidence suggest that octylphenol isomers, including Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, are environmentally persistent. researchgate.nethealth.state.mn.us

While not completely resistant to degradation, they are not considered readily biodegradable. service.gov.uk Biodegradation in water can have half-lives ranging from less than a day to over a week, and this process can be hindered by high concentrations of the chemical or the absence of adapted microorganisms. cdc.gov The structure of the alkyl chain is a critical factor in persistence. Branched isomers, such as 4-tert-octylphenol, are generally more resistant to biodegradation than their linear counterparts. This structural recalcitrance is a key reason for their persistence in the environment.

The combination of moderate sorption potential and relative resistance to degradation means that these compounds can accumulate in environmental sinks like sediment, where they may reside for extended periods, posing a long-term risk to the ecosystem. oecd.org

Future Research Directions and Methodological Advancements

Development of Novel Isomer-Specific Synthetic Routes

The environmental fate, persistence, and biological activity of nonylphenol are heavily dependent on the specific structure of the C9 alkyl chain. nih.govnih.gov This necessitates the availability of isomerically pure standards for detailed study. The production of technical nonylphenol via acid-catalyzed alkylation of phenol (B47542) with nonene mixtures results in a complex isomeric blend, making the isolation of a single isomer like 4-(1,3-dimethyl-1-propylbutyl)- challenging. equilex.comchemicalbook.com Consequently, a key area of future research is the development of synthetic routes that yield specific, structurally defined nonylphenol isomers.

Current strategies often involve multi-step processes tailored to the structural features of the target isomer, particularly the substitution pattern at the alpha-carbon of the alkyl chain. nih.gov

For isomers with a quaternary α-carbon: A common route is the Friedel-Crafts alkylation of a protected phenol, such as anisole (B1667542), with a specific tertiary nonyl bromide, followed by demethylation to yield the target phenol. nih.gov

For isomers with a tertiary α-carbon: These are often synthesized via the coupling of a Grignard reagent, like p-methoxyphenylmagnesium bromide, with a specifically chosen ketone, followed by subsequent chemical modifications. nih.gov

These targeted syntheses are crucial for producing the necessary analytical standards to investigate how chain branching affects biodegradability and biological interactions. nih.govnih.gov

Table 1: Isomer-Specific Synthetic Strategies

| Target Isomer Type | General Synthetic Method | Key Reactants | Significance |

|---|---|---|---|

| Quaternary α-Carbon | Friedel-Crafts Alkylation and Demethylation | Anisole, Tertiary Nonyl Bromide, BI3 | Allows synthesis of highly branched, sterically hindered isomers. nih.gov |

| Tertiary α-Carbon | Grignard Coupling | p-Methoxyphenylmagnesium Bromide, Ketones | Provides access to a different class of branched isomers. nih.gov |

| Quaternary β-Carbon | Multi-step synthesis from specific phenones | 4'-Methoxyisobutyrophenone | Enables synthesis of isomers with branching away from the phenolic ring. nih.gov |

Integration of Omics Technologies for Environmental Degradation Studies

Understanding the biodegradation of persistent organic pollutants like 4-(1,3-dimethyl-1-propylbutyl)- is critical for assessing their environmental fate. nih.govcapes.gov.br Future research will increasingly integrate "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to provide a system-level view of microbial degradation processes. mdpi.comresearchgate.net These approaches move beyond identifying degrading strains to elucidating the specific metabolic pathways, enzymes, and genes involved.

For instance, studies on long-chain alkylphenols have identified that bacteria from the Sphingomonas genus are particularly adept at their degradation, often utilizing an unusual ipso-substitution mechanism rather than typical ring hydroxylation. ufz.de Proteomics can identify the proteins that are up- or down-regulated in microorganisms when exposed to a specific nonylphenol isomer, providing insights into the cellular response and degradation machinery. mdpi.comnih.gov Metabolomics can track the formation of intermediate breakdown products, helping to map the complete degradation pathway. mdpi.com This integrated approach is essential for understanding why certain isomers, particularly those with highly branched structures, are more resistant to degradation. nih.govmdpi.com

Table 2: Applications of Omics in Alkylphenol Biodegradation Research

| Omics Technology | Application in Degradation Studies | Key Insights Gained |

|---|---|---|

| Genomics/Metagenomics | Identify key genes and microorganisms in contaminated environments responsible for degradation. researchgate.net | Discovery of novel degradation genes (e.g., phenol hydroxylase, catechol dioxygenase) and unculturable degrading strains. researchgate.netnih.gov |

| Transcriptomics | Analyze gene expression to see which degradation pathways are activated in the presence of the pollutant. mdpi.com | Understanding of gene regulation and the primary metabolic routes used by bacteria to break down the compound. mdpi.com |

| Proteomics | Identify the specific enzymes and other proteins produced by microorganisms during degradation. mdpi.comnih.gov | Confirmation of active enzymatic machinery and understanding of cellular stress responses to the compound. mdpi.com |

| Metabolomics | Identify and quantify the intermediate and final metabolites of the degradation process. mdpi.com | Elucidation of the complete biodegradation pathway and identification of potentially persistent metabolites. mdpi.com |

Advanced In Silico Modeling for Predictive Research

The sheer number of isomers in technical nonylphenol makes individual experimental testing for every property unfeasible. nih.gov Advanced in silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure In vitro-In vivo Relationship (QSIIR) models, represents a crucial future direction. kean.edunih.gov These computational tools use molecular descriptors to predict the physicochemical properties, environmental fate, and biological activities of chemicals, reducing the need for extensive animal testing. kean.educeur-ws.org

For a compound like 4-(1,3-dimethyl-1-propylbutyl)-, QSAR can help predict its partitioning behavior in the environment (e.g., K_ow), its potential for bioaccumulation, and its likely persistence. nih.gov Recent advancements include the use of graph neural networks and the integration of biological data (e.g., from high-throughput screening) into models to improve predictive accuracy for toxicological endpoints. nih.govnih.gov The goal is to develop robust models that can accurately forecast the properties of untested or minor isomers based on their specific molecular structure. kean.edunih.gov

Exploration of New Biological Interaction Mechanisms (Non-Clinical)

While the estrogenic activity of nonylphenols, mediated through binding to estrogen receptors, is well-documented, future research is expanding to explore other non-clinical mechanisms of biological interaction. chemicalbook.comnih.gov Studies suggest that nonylphenol isomers can induce a range of cellular effects beyond endocrine disruption.

Emerging areas of investigation include:

Antiandrogenic Activity: Some research indicates that nonylphenol can act as an antiandrogen, interfering with the hormonal system in ways other than mimicking estrogen. atamanchemicals.com

Neurotoxic Mechanisms: In vitro and non-human in vivo studies have shown that nonylphenol can induce oxidative stress in brain cells, activate inflammatory factors like IL-1β, IL-6, and TNF-α in the hippocampus, and disrupt intracellular calcium balance by inhibiting Ca²⁺-ATPase. nih.gov

Cell Cycle Disruption: Exposure to 4-nonylphenol (B119669) has been shown to cause an accumulation of neural stem cells in the G2/M phase of the cell cycle, indicating interference with cell division regulation. nih.gov

Investigating these alternative pathways at the molecular level is critical for a comprehensive understanding of the potential biological impacts of specific isomers like 4-(1,3-dimethyl-1-propylbutyl)-.

Elucidation of Minor Isomer Contributions to Overall Phenomena

A critical frontier in nonylphenol research is understanding that the properties of the technical mixture are not uniform and cannot be represented by a single isomer. nih.gov Technical nonylphenol contains a multitude of isomers, some in very low concentrations, and their individual contributions to properties like estrogenicity and persistence can be disproportionately large. nih.govnih.gov

Research has shown significant isomer-specific differences:

Estrogenic Potency: Studies comparing individual isomers have found that some are significantly more potent as estrogen receptor agonists than others. One highly branched isomer was found to be about 10 times more estrogenic than the least potent one tested. nih.govnih.gov

Biodegradability: The rate of environmental degradation is highly dependent on the alkyl chain structure. Isomers with a quaternary α-carbon are often more resistant to microbial breakdown than linear or less-branched isomers. ufz.denih.gov The half-lives of the most recalcitrant isomers can be 3 to 4 times longer than those of more easily degradable ones. nih.gov

Table 4: Differential Properties of Nonylphenol Isomers

| Property | Observation | Implication for Research |

|---|---|---|

| Estrogenicity | The most estrogenic isomer can be 2 to 4 times more active than the technical mixture as a whole. nih.gov Potency varies significantly based on the alkyl chain's branching. nih.gov | Risk assessment based on the total nonylphenol concentration may be inaccurate without considering the specific isomer composition. |

| Biodegradation | Half-lives vary significantly; isomers with α-dimethyl and α-ethyl-α-methyl substituents degrade faster than those with α-methyl-α-propyl substituents. mdpi.com | Certain isomers will persist in the environment much longer than others, leading to a shift in the isomeric profile over time. nih.gov |

| Metabolism | Isomers with a quaternary benzylic carbon are metabolized to C9 alcohols, while those with benzylic hydrogens are not. nih.gov | Different degradation pathways exist for different isomers, influencing the types of metabolites formed. |

Conclusion

Summary of Key Research Findings on Phenol (B47542), 4-(1,3-dimethyl-1-propylbutyl)-

Direct research on Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is exceptionally limited. The primary available information pertains to its basic chemical identity. The compound is registered under the CAS number 142731-65-5. Its molecular formula is C15H24O, and it has a molecular weight of approximately 220.35 g/mol .

Beyond these fundamental identifiers, there is a notable absence of published studies detailing its synthesis, physicochemical properties, environmental fate, or toxicological profile. Research on the enzymatic oxidation of branched alkylphenols suggests that the branching structure can influence their reactivity. For instance, studies on other branched alkylphenols have shown that the degree and position of branching on the alkyl chain can affect the rate of oxidation by enzymes like polyphenol oxidase. mdpi.com However, without specific experimental data for Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, any extrapolation of its behavior remains speculative.

Interactive Data Table: Basic Properties of Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

| Property | Value |

| CAS Number | 142731-65-5 |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

Remaining Knowledge Gaps and Challenges

The scarcity of data on Phenol, 4-(1,3-dimethyl-1-propylbutyl)- highlights a significant knowledge gap. The primary challenge is the lack of fundamental research into this specific isomer. Key unanswered questions include:

Synthesis and Industrial Use: There is no readily available information on the specific industrial synthesis routes for this compound or whether it is a component of commercial alkylphenol mixtures. Alkylphenols are generally produced by the alkylation of phenol with olefins.

Environmental Presence and Fate: The environmental occurrence and persistence of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- are unknown. The degradation of widely used alkylphenol ethoxylates is a major source of alkylphenols in the environment. researchgate.netnih.gov It is unclear if this specific isomer is a significant degradation product.

Toxicological Profile: The potential toxicity and endocrine-disrupting activity of this compound have not been assessed. Many alkylphenols are known endocrine disruptors, raising concerns about their potential impact on wildlife and human health. nih.gov The specific toxicological properties are influenced by the structure of the alkyl chain.

Analytical Standards and Methods: The lack of a commercially available analytical standard makes it challenging to screen for its presence in environmental or biological samples.

Broader Implications for Alkylphenol Research

The case of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- underscores a broader challenge in the study of alkylphenols. Commercial alkylphenol products are often complex mixtures of various isomers. While research has predominantly focused on more common isomers like nonylphenol and octylphenol (B599344), a multitude of other branched isomers exist, many of which are poorly characterized. nih.govresearchgate.net

This lack of isomer-specific data has several implications:

Incomplete Risk Assessment: Risk assessments based on a few well-studied isomers may not accurately reflect the total risk posed by complex alkylphenol mixtures in the environment.

Regulatory Challenges: The regulation of alkylphenols as a class of compounds is complicated by the lack of data on the majority of individual isomers.

Need for Advanced Analytical Techniques: There is a need for the development and application of analytical methods that can separate and identify a wider range of alkylphenol isomers in environmental and biological matrices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 4-(1,3-dimethyl-1-propylbutyl)-, and how can purity be optimized?

- Methodology :

-

Friedel-Crafts Alkylation : Use tert-butyl or branched alkyl halides with phenol derivatives under acidic catalysis (e.g., AlCl₃ or H₂SO₄). Monitor reaction progression via thin-layer chromatography (TLC) .

-

Purification : Recrystallization (e.g., ethanol/water mixtures) or high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts like di-alkylated phenols .

-

Yield Optimization : Adjust stoichiometry (alkylating agent:phenol ratio >1.2:1) and temperature (80–120°C) to favor mono-substitution .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃, 100°C, 6h | 72 | 95 |

| H₂SO₄, 80°C, 8h | 65 | 90 |

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ≈ 224.18 g/mol) .

Q. What safety protocols are critical for handling this phenolic derivative?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic residues before disposal (pH 6–8) .

Advanced Research Questions

Q. How does steric hindrance from the 1,3-dimethyl-1-propylbutyl group influence reactivity in electrophilic substitution reactions?

- Methodology :

-

Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., p-cumylphenol) under nitration or sulfonation conditions .

-

Computational Modeling : Density Functional Theory (DFT) to calculate activation energies for meta/para attack pathways .

Q. What experimental approaches resolve contradictions in reported thermodynamic data for this compound?

- Strategies :

-

Calorimetry : Measure enthalpy of formation (ΔfH°) via combustion calorimetry and compare with computational predictions .

-

Isothermal Titration : Assess solubility in polar/nonpolar solvents to refine Gibbs free energy (ΔG) calculations .

Q. How can computational tools predict the compound’s stability under varying pH and temperature conditions?

- Workflow :

-

Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., oxidative cleavage of the alkyl chain) at pH 2–12 .

-

Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition onset >200°C) .

- Data Table :

| Condition | Predicted Stability | Experimental Observation |

|---|---|---|

| pH 2, 25°C | Unstable | 15% degradation in 24h |

| pH 7, 100°C | Moderate | 5% degradation in 24h |

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Optimization :

Retrosynthesis Analysis